Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate
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Overview
Description
Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is a heterocyclic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate typically involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in the presence of potassium carbonate . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to bind to biological targets.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes such as cell division or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share a similar triazole ring structure but differ in their substituents and overall chemical properties.
Uniqueness
What sets Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate apart is its unique combination of a triazole ring with a pyridine moiety, which enhances its biological activity and specificity. This unique structure allows it to interact with a broader range of biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is a heterocyclic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C9H8ClN3O2 |
Molecular Weight | 225.63 g/mol |
IUPAC Name | This compound |
InChI Key | BXYBKGLCZVPPEE-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC1=NN2C=C(C=CC2=N1)Cl |
The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. It is hypothesized that this compound may inhibit certain enzymes or receptors, disrupting essential biological processes such as cell division and protein synthesis. The precise molecular targets remain under investigation but are critical for understanding its therapeutic potential.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown activity against various pathogens. For instance:
- Chlamydia : The compound has been noted for its selective activity against Chlamydia, which is crucial for developing targeted therapies against this pathogen .
- Bacterial Infections : Preliminary studies suggest moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, although it was found to be less potent than established antibiotics .
Anticancer Potential
Triazole derivatives are also being explored for their anticancer properties. Research on related compounds has indicated that they can inhibit AXL receptor tyrosine kinase function, which plays a role in cancer progression. This inhibition could make this compound a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
- Antichlamydial Activity : A study focused on synthesizing new compounds based on triazole structures demonstrated their potential as antichlamydial agents. The results indicated that specific modifications in the chemical structure significantly enhanced their efficacy against Chlamydia .
- Antibacterial Studies : Another research effort evaluated a series of triazole compounds for antibacterial activity against various Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could lead to improved antimicrobial potency .
- In Vivo Studies : Ongoing investigations are assessing the toxicity profiles and therapeutic indices of these compounds in animal models to ensure safety and efficacy before clinical trials .
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 2-(6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-9(14)4-7-11-8-3-2-6(10)5-13(8)12-7/h2-3,5H,4H2,1H3 |
InChI Key |
BXYBKGLCZVPPEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN2C=C(C=CC2=N1)Cl |
Origin of Product |
United States |
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